

Application Notes and Protocols: Recommended Dosage of ErSO for Preclinical Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the novel anti-cancer compound **ErSO** and its potent derivative, **ErSO**-TFPy, in preclinical research. The provided information is intended to guide the design and execution of in vivo studies evaluating the efficacy of these compounds in various cancer models.

Introduction

ErSO and its analogs are a promising new class of anti-cancer agents that function by inducing hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-positive ($ER\alpha+$) cancer cells, leading to rapid and selective tumor cell death.[1] Preclinical studies have demonstrated remarkable efficacy, including complete tumor regression in various animal models of breast cancer.[2][3] This document summarizes the key findings on dosing, administration, and experimental design from these foundational studies.

Data Presentation: Recommended Dosages of ErSO and its Analogs

The following tables provide a summary of the dosages for **ErSO** and its more potent derivative, **ErSO**-TFPy, that have been reported in preclinical studies. These tables are



designed for easy comparison of dosages across different animal models, cancer types, and administration routes.

Table 1: Recommended Dosage of ErSO in Preclinical Studies

| Animal Model | Cancer Model | Administrat ion Route | Dosage Range | Dosing Schedule | Observed Outcome |
|-----------------|--|--|---------------------------|---------------------------------|--|
| Mouse (Nu/J) | Orthotopic MCF-7 xenograft | Oral (p.o.) | 10 - 40 mg/kg | Daily | Tumor regression[2] |
| Mouse (Nu/J) | Orthotopic MCF-7 xenograft | Oral (p.o.), Intravenous (i.v.) | 0.5 - 40 mg/kg | Once per week for 3 weeks | Dose- dependent tumor regression[2] |
| Mouse (NSG) | Orthotopic TYS-luc (T47D- Y537S) xenograft | Oral (p.o.) | 40 mg/kg | Daily | Complete tumor regression[2] |
| Mouse | Metastatic ERα-mutant breast cancer | Intraperitonea I (i.p.), Oral (p.o.) | 40 mg/kg | Daily for 14 days | Significant reduction in tumor burden[4] |
| Rat | N/A (Tolerability study) | Oral (p.o.) | >17.5 mg/kg (MTD) | Single dose | Maximum Tolerated Dose determination [5] |
| Dog (Beagle) | N/A (Tolerability study) | Oral (p.o.) | >150 mg/kg (Tolerated) | Single dose | Well-tolerated at high doses[5] |

Table 2: Recommended Dosage of ErSO-TFPy in Preclinical Studies



| Animal Model | Cancer Model | Administrat ion Route | Dosage | Dosing Schedule | Observed Outcome |
|-----------------------------|---|--------------------------|-------------------------|--|---|
| Mouse (Athymic Nude) | MCF-7 ESR1mut (D538G) xenograft | Intravenous (i.v.) | 25 mg/kg, 50 mg/kg | Single dose | >80% decrease in tumor volume; complete regression at 50 mg/kg[6] |
| Mouse (Athymic Nude) | Large MCF-7 ESR1mut xenografts (~1500 mm³) | Intravenous (i.v.) | 50 mg/kg | Single dose | >90% tumor regression[6] |
| Mouse (Athymic Nude) | ST941 PDX (ESR1mut, Y537S) | Intravenous (i.v.) | Not specified | Once or twice weekly for 4 weeks | Efficacious against drug- resistant PDX model[6] |
| Mouse (CD-1) | N/A (Tolerability study) | Intravenous (i.v.) | 150 mg/kg (MTD) | Single dose | Maximum Tolerated Dose determination [6] |
| Rat (Sprague- Dawley) | N/A (Tolerability study) | Intravenous (i.v.) | >50 mg/kg (MTD) | Single dose | Maximum Tolerated Dose determination [6] |
| Dog (Beagle) | N/A (Tolerability study) | Intravenous (i.v.) | >5 mg/kg (Tolerated) | Single dose | Well- tolerated[6] |

Experimental Protocols



Protocol 1: In Vivo Efficacy Study of ErSO in an Orthotopic Breast Cancer Xenograft Model

This protocol describes a typical in vivo efficacy study using an orthotopic xenograft model of human breast cancer in immunocompromised mice.

1. Cell Culture and Preparation:

- Culture ERα-positive human breast cancer cells (e.g., MCF-7, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics.
- For bioluminescence imaging, transduce cells with a lentiviral vector expressing luciferase and select for stable expression.
- On the day of injection, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1.5 x 106 cells/50 μL). Keep cells on ice until injection.

2. Animal Model:

- Use female immunodeficient mice (e.g., athymic nude, NSG), 6-8 weeks old.
- If using estrogen-dependent cell lines like MCF-7, supplement mice with a slow-release 17βestradiol pellet implanted subcutaneously.

3. Orthotopic Tumor Implantation:

- Anesthetize the mouse using isoflurane.
- Make a small incision in the skin over the fourth mammary fat pad.
- Gently inject 50 μL of the cell suspension into the mammary fat pad.
- Close the incision with surgical clips or sutures.
- Monitor the animals for tumor growth by palpation or bioluminescence imaging.

4. Drug Formulation and Administration:

- Oral (p.o.) Administration: Formulate ErSO in a vehicle suitable for oral gavage, such as a solution containing DMSO, PEG300, and Tween-80. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Intravenous (i.v.) Administration: For **ErSO**-TFPy, a reported formulation is 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.[6]



- Administer the appropriate dose based on the animal's body weight according to the desired dosing schedule (e.g., daily, weekly).
- 5. Tumor Growth Monitoring and Endpoint Analysis:
- Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
- Bioluminescence Imaging (BLI):
- Anesthetize mice with isoflurane.
- Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[6]
- After approximately 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS Spectrum).[3]
- Quantify the bioluminescent signal (photons/second) from the tumor region of interest.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Protocol 2: Patient-Derived Xenograft (PDX) Model for ErSO Efficacy Testing

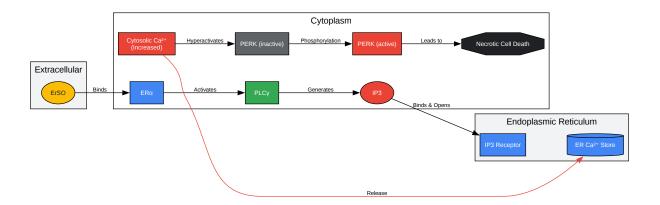
This protocol outlines the use of patient-derived xenografts to evaluate **ErSO** efficacy in a more clinically relevant model.

- 1. PDX Model Establishment:
- Obtain fresh tumor tissue from a patient with ERα+ breast cancer under appropriate ethical guidelines.
- Implant small fragments of the tumor tissue (1-2 mm³) subcutaneously or orthotopically into the mammary fat pad of highly immunodeficient mice (e.g., NSG).
- Allow the tumors to grow to a suitable size for passaging.
- 2. Expansion and Cohort Generation:
- Once the initial tumors reach approximately 1000-1500 mm³, excise them and fragment the tissue for serial passaging into new cohorts of mice.
- When tumors in the experimental cohorts reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
- 3. Drug Administration and Monitoring:



- Administer ErSO or ErSO-TFPy using the formulations and routes described in Protocol 1.
- Monitor tumor growth using caliper measurements.
- At the study endpoint, collect tumors for downstream analysis to assess treatment response.

Mandatory Visualizations Signaling Pathway Diagram

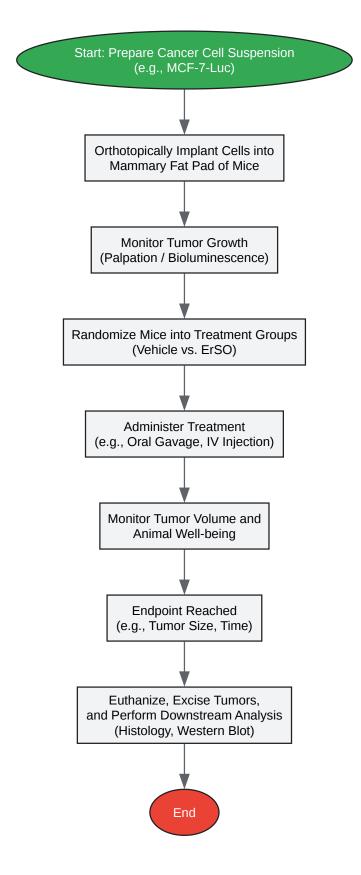


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Caption: ErSO-mediated hyperactivation of the a-UPR pathway.

Experimental Workflow Diagram





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